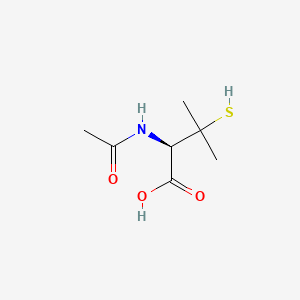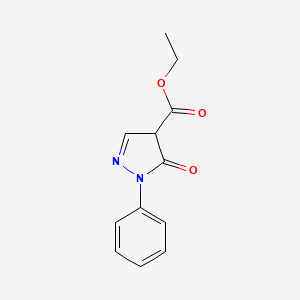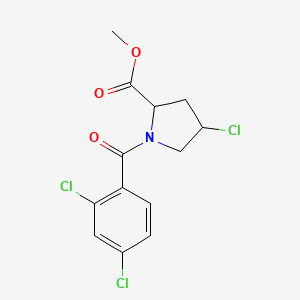![molecular formula C12H16FN5 B3119460 N-[3-(dimethylamino)-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine CAS No. 251307-25-2](/img/structure/B3119460.png)
N-[3-(dimethylamino)-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine
Descripción general
Descripción
N-[3-(dimethylamino)-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine is a chemical compound commonly known as DFMT. It is a triazole derivative that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Triazole Derivatives in Alzheimer's Disease Research
Amyloid imaging in Alzheimer's disease has seen significant advancements with the development of radioligands, some of which may share structural similarities or functional groups with the compound . These radioligands, including [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) and others, have been studied for their potential to measure amyloid in vivo in the brains of Alzheimer's disease patients (Nordberg, 2007). The technique enables early detection of Alzheimer's disease and could be critical in evaluating new therapies aimed at reducing amyloid deposits.
Triazole Derivatives for Drug Development
The exploration of triazole derivatives for developing new drugs highlights their significant biological activity. Triazoles have been shown to possess anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. This demonstrates the versatility of triazole derivatives in pharmaceutical research and development (Ferreira et al., 2013). The synthesis of these compounds often focuses on green chemistry principles, underscoring the ongoing need for efficient, sustainable methods that can address new diseases and drug resistance issues.
Triazoles in Microbial Detection and Analysis
The use of fluorochromes for directly enumerating bacteria in environmental samples employs compounds that may be structurally related to the query compound. These techniques, crucial for understanding microbial food webs, use stains like acridine orange and DAPI for bacterial counting, indicating the role of chemical compounds in enhancing microbiological research methodologies (Kepner & Pratt, 1994).
Synthesis and Applications of Triazole Compounds
Research into the synthetic routes for triazole compounds, such as 1,4-disubstituted 1,2,3-triazoles, underscores the significance of N-heterocyclic compounds in various fields, including material science, bioconjugation, and drug discovery (Kaushik et al., 2019). The development of new chemical entities and pharmaceuticals based on triazole derivatives highlights their broad spectrum of biological activities and potential for creating novel therapeutic agents.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN5/c1-16(2)11-14-12(17(3)4)18(15-11)10-7-5-9(13)6-8-10/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDBKFAWAUNGBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(4-nitrobenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B3119396.png)
![Methyl 2-({2-[(4-methoxyanilino)carbonyl]-3-thienyl}sulfanyl)acetate](/img/structure/B3119398.png)
![Methyl 2-[(2-{[4-(trifluoromethoxy)anilino]carbonyl}-3-thienyl)sulfonyl]acetate](/img/structure/B3119406.png)
![N-allyl-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B3119414.png)
![N-[4-(acetylamino)phenyl]-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide](/img/structure/B3119420.png)
![Methyl 4-chloro-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylate](/img/structure/B3119426.png)

![Methyl 6-oxo-2-[2-(2-pyridinylsulfanyl)acetyl]hexahydro-4-pyridazinecarboxylate](/img/structure/B3119447.png)
![N-(4-chlorophenyl)-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxamide](/img/structure/B3119453.png)
![N-[4-(3,4-dichlorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine](/img/structure/B3119467.png)
![2-[(4-Fluorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B3119473.png)
